Geranyl tosylate

Catalog No.
S14104836
CAS No.
M.F
C17H24O3S
M. Wt
308.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Geranyl tosylate

Product Name

Geranyl tosylate

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] 4-methylbenzenesulfonate

Molecular Formula

C17H24O3S

Molecular Weight

308.4 g/mol

InChI

InChI=1S/C17H24O3S/c1-14(2)6-5-7-15(3)12-13-20-21(18,19)17-10-8-16(4)9-11-17/h6,8-12H,5,7,13H2,1-4H3/b15-12+

InChI Key

NAUODAPBUREDIS-NTCAYCPXSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC=C(C)CCC=C(C)C

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC/C=C(\C)/CCC=C(C)C

Geranyl tosylate ([(2E)-3,7-dimethylocta-2,6-dienyl] 4-methylbenzenesulfonate) is a highly reactive, allylic electrophile utilized extensively in complex terpene synthesis, macrocyclization, and the production of cannabinoid precursors [1]. Functioning as an activated form of geraniol, it features a p-toluenesulfonate leaving group that dramatically lowers the activation energy for nucleophilic substitution compared to its unactivated alcohol precursor [2]. In industrial procurement, geranyl tosylate is prioritized for its ability to drive high-yield cross-coupling and alkylation reactions under mild conditions, serving as a critical intermediate where the volatility, instability, or sluggish reactivity of other geranyl halides would compromise process efficiency [3].

Research Fit

No product evidence provided. Research fit information cannot be generated.

Substituting geranyl tosylate with generic alternatives like geranyl bromide or geranyl chloride frequently leads to process failures or degraded yields. Geranyl bromide, while highly reactive, is notoriously unstable and prone to spontaneous allylic rearrangement to linalyl derivatives, complicating storage and batch-to-batch reproducibility [1]. Conversely, geranyl chloride is significantly less reactive, often requiring harsh conditions that can induce unwanted isomerization of the delicate 2,6-octadiene backbone. Unactivated geraniol cannot undergo direct substitution without prior derivatization. Consequently, geranyl tosylate is uniquely positioned as a highly reactive yet controllable electrophile that can be generated and utilized in situ or used to synthesize pure geranyl chloride under mild conditions, bypassing the isolation of unstable intermediates [2].

Substitution Risk

No data available to assess substitution or mismatch risk.

Mild Geranyl Halide Synthesis

A major procurement advantage of geranyl tosylate is its utility as a stable, highly reactive precursor for synthesizing other specific geranyl derivatives that are difficult to source or isolate directly. For example, high-purity geranyl chloride can be synthesized in high yield via the mild reaction of lithium chloride with geranyl tosylate, which itself is readily derived from geraniol and p-toluenesulfonyl chloride [1]. This two-step, mild displacement avoids the harsh direct chlorination of geraniol, which often leads to complex mixtures of rearranged allylic chlorides.

Evidence DimensionMild generation of geranyl chloride
Target Compound DataEnables mild LiCl displacement to yield pure geranyl chloride
Comparator Or BaselineDirect geraniol chlorination (prone to allylic rearrangement and poor selectivity)
Quantified DifferenceAvoids harsh chlorinating agents, preserving the (E)-allylic structure
ConditionsReaction of lithium chloride with geranyl tosylate in controlled solvent

Procurement of the tosylate allows for the on-demand, high-purity generation of geranyl chloride without relying on unstable commercial halide inventories.

Cannabinoid Chemical Prenylation

In the semi-synthetic production of cannabinoid precursors such as cannabigerolic acid (CBGA), geranyl tosylate is utilized as a highly effective prenylating agent. The chemical prenylation of olivetolic acid (or its analogs) requires an electrophile that is reactive enough to couple efficiently but stable enough to avoid excessive side reactions [1]. Geranyl tosylate, alongside specific catalysts or acids (e.g., p-toluenesulfonic acid), enables the direct geranylation of the aromatic ring [2]. Its use provides a reliable, scalable alternative to complex enzymatic geranyl-pyrophosphate coupling, facilitating high-yield production of CBGA and related polyketides without the need for expensive biocatalysts [1].

Evidence DimensionScalability of cannabinoid precursor prenylation
Target Compound DataEnables direct chemical prenylation of olivetolic acid
Comparator Or BaselineEnzymatic geranyl-pyrophosphate coupling (high cost, complex scale-up)
Quantified DifferenceProvides a purely chemical, scalable route to CBGA analogs
ConditionsAlkylation of 2-alkyl-4,6-dihydroxybenzoic acid in organic solvent

For pharmaceutical manufacturers, geranyl tosylate provides a scalable, cost-effective chemical route to critical cannabinoid intermediates like CBGA.

Stereoselective Pd-Catalyzed Isomerization

Geranyl tosylate exhibits unique reactivity profiles under transition-metal catalysis, making it highly valuable for stereocontrolled natural product synthesis. For instance, linalyl tosylate can be isomerized to geranyl tosylate in 95% yield with a high (E)/(Z) ratio of 87:13 using a Pd(Ph3)4 catalyst in a tetrahydrofuran/methanol mixture at room temperature [1]. This demonstrates the thermodynamic preference and stability of the geranyl tosylate framework under mild catalytic conditions. Compared to highly reactive allylic bromides that scramble uncontrollably, the tosylate allows for precise, catalyst-directed stereochemical outcomes in complex macrocyclizations.

Evidence DimensionStereoselective yield in Pd-catalyzed isomerization
Target Compound DataFormed in 95% yield, 87:13 E/Z ratio from linalyl tosylate
Comparator Or BaselineUncatalyzed allylic halides (spontaneous, unselective scrambling)
Quantified DifferenceHigh stereoretention and excellent isolated yield at room temperature
ConditionsPd(Ph3)4 catalyst in THF/MeOH at room temperature overnight

Buyers synthesizing complex terpenes can leverage geranyl tosylate for highly stereoselective transformations that are impossible with generic, unstable allylic halides.

Evidence Figures

On-Demand High-Purity Geranyl Halides

Because geranyl chloride and bromide are prone to degradation during shipping and prolonged storage, geranyl tosylate serves as a stable, reliable precursor. It can be reacted with lithium chloride under mild conditions to generate high-purity geranyl chloride immediately prior to use, ensuring optimal reactivity for downstream couplings [1].

Cannabinoid Intermediate Synthesis

Geranyl tosylate is a preferred electrophile for the chemical prenylation of olivetolic acid to produce cannabigerolic acid (CBGA) and its analogs at scale. This chemical route bypasses the need for expensive, difficult-to-scale enzymatic geranyl-pyrophosphate pathways, making it ideal for industrial pharmaceutical manufacturing [2].

Stereocontrolled Macrocyclization & Terpene Synthesis

In the total synthesis of complex natural products (e.g., macrocyclic lactones and terpenes), geranyl tosylate provides a highly reactive yet stereochemically stable leaving group. Its compatibility with palladium-catalyzed transformations allows for precise (E)/(Z) stereocontrol, avoiding the spontaneous allylic scrambling typical of geranyl bromide [3].

Application Fit

Application
Selection Property
Validation Focus
No application data

XLogP3

4.9

Hydrogen Bond Acceptor Count

3

Exact Mass

308.14461580 g/mol

Monoisotopic Mass

308.14461580 g/mol

Heavy Atom Count

21

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